4-Bromo-2-methylpyridine hydrobromide
Overview
Description
4-Bromo-2-methylpyridine hydrobromide is a brominated heterocyclic aromatic organic compound. It is characterized by a pyridine ring substituted with a bromo group at the 4-position and a methyl group at the 2-position, along with a hydrobromide counterion. This compound is known for its utility in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of 2-Methylpyridine: The compound can be synthesized by the bromination of 2-methylpyridine using bromine in the presence of a suitable catalyst.
Substitution Reaction: Another method involves the substitution reaction of 2-methylpyridine with bromine in an acidic medium.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: this compound can be reduced to 4-bromo-2-methylpyridine.
Substitution Products: Different substituted pyridines depending on the nucleophile used.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-Bromo-2-methylpyridine hydrobromide can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules. For example, certain enzymes or cofactors may be required for the compound to exert its effects. Additionally, factors such as storage conditions and formulation can affect the stability of the compound.
Biochemical Analysis
Molecular Mechanism
It’s known to be involved in the synthesis of crown-ester-bipyridines and viologens
Temporal Effects in Laboratory Settings
It’s known to be light and moisture sensitive .
Metabolic Pathways
It’s known to be involved in the synthesis of crown-ester-bipyridines and viologens
Scientific Research Applications
4-Bromo-2-methylpyridine hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and molecular interactions.
Medicine: It is utilized in the development of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-5-chloro-2-methylpyridine hydrobromide
4-Bromomethyl pyridine hydrobromide
4-Bromo-2-methylpyridine
This comprehensive overview highlights the importance and versatility of 4-bromo-2-methylpyridine hydrobromide in various fields. Its unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
4-bromo-2-methylpyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYLOFPYZXUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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